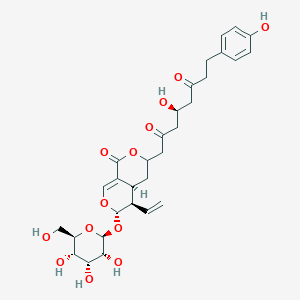

Hydramacroside B

Description

Structure

3D Structure

Properties

CAS No. |

161161-67-7 |

|---|---|

Molecular Formula |

C6H7BrN2O2S |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

(4S)-1-[(4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione |

InChI |

InChI=1S/C30H38O13/c1-2-21-22-12-20(11-19(35)10-18(34)9-17(33)8-5-15-3-6-16(32)7-4-15)41-28(39)23(22)14-40-29(21)43-30-27(38)26(37)25(36)24(13-31)42-30/h2-4,6-7,14,18,20-22,24-27,29-32,34,36-38H,1,5,8-13H2/t18-,20?,21+,22-,24+,25+,26+,27+,29-,30-/m0/s1 |

InChI Key |

NRVMYJKCFMJRML-LACQVYASSA-N |

SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CC(=O)CCC4=CC=C(C=C4)O)O |

Canonical SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |

Synonyms |

hydramacroside B |

Origin of Product |

United States |

Isolation and Advanced Chromatographic Separation of Hydramacroside B

Botanical Origin and Chemotaxonomic Context of Hydramacroside B

This compound is primarily derived from plants within the Hydrangea genus.

Optimized Extraction Methodologies for this compound

The extraction of this compound from plant matrices requires optimized methodologies to ensure efficient recovery and purity.

Innovative Assisted Extraction ApproachesBeyond conventional solvent extraction, advanced techniques are employed to enhance extraction efficiency, reduce time, and minimize solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE) : This method uses ultrasonic waves to disrupt plant cell walls, promoting the release of intracellular compounds researchgate.netijpsjournal.comresearchgate.netnih.gov. UAE can improve extraction efficiency and reduce extraction time and energy consumption researchgate.net.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid cell disruption and compound release ijpsjournal.comresearchgate.netnih.govnih.gov. This technique is known for its speed and reduced solvent usage researchgate.netnih.gov.

Supercritical Fluid Extraction (SFE) : SFE employs supercritical fluids, typically carbon dioxide (CO2), as solvents. This method offers tunable solvent properties and can be highly selective ijpsjournal.comnih.gov. SFE is recognized as an environmentally friendly extraction technology ijpsjournal.com.

Advanced Chromatographic Purification Strategies

Following extraction, advanced chromatographic techniques are crucial for the isolation and purification of this compound to high purity levels.

High-Performance Liquid Chromatography (HPLC) : HPLC, including its preparative and semi-preparative modes, is a cornerstone for purifying natural products thermofisher.comijcpa.inresearchgate.net. Preparative HPLC uses larger columns and higher flow rates than analytical HPLC to isolate significant quantities of compounds thermofisher.comijcpa.in. It is employed to separate target analytes from impurities, ensuring high yield and purity thermofisher.com.

Counter-Current Chromatography (CCC) : CCC, particularly High-Performance Counter-Current Chromatography (HPCCC) and High-Speed Counter-Current Chromatography (HSCCC), represents advanced liquid-liquid partition chromatography techniques. These methods are highly effective for separating and purifying natural products from complex mixtures without the use of a solid stationary phase, thus avoiding irreversible adsorption mdpi.com. HPCCC, with its higher centrifugal forces, offers enhanced resolution and stationary phase retention compared to HSCCC mdpi.com. Research has demonstrated the application of HPCCC and HSCCC for the separation and purification of secondary natural products from Hydrangea macrophylla ssp. serrata extracts mdpi.com.

Counter-Current Chromatography (CCC) Applications (HPCCC, HSCCC)

Counter-Current Chromatography (CCC) has emerged as a powerful technique for the separation and purification of natural products from complex plant extracts, including those from Hydrangea macrophylla ssp. serrata. This method operates on the principle of liquid-liquid partitioning, utilizing two immiscible solvent phases without a solid stationary phase, thereby minimizing irreversible adsorption and sample loss. High-Performance CCC (HPCCC) and High-Speed CCC (HSCCC) represent advanced iterations of this technique, offering enhanced separation capabilities due to higher centrifugal forces and improved stationary phase retention, which leads to superior chromatographic resolution mdpi.com.

In the context of isolating compounds from Hydrangea macrophylla ssp. serrata, CCC has been employed for the separation of dihydro-isocoumarins and dihydro-stilbenoids, with this compound (identified as compound 22) being detected in HPCCC fraction F5 mdpi.com. The application of CCC for the purification of metabolites from this species, particularly dihydro-isocoumarins, has been described for the first time in scientific literature mdpi.com.

Specific operational parameters for these CCC techniques have been detailed:

HPCCC was performed in a head-to-tail mode, utilizing an upper, more organic phase as the stationary phase and a lower, more aqueous phase as the mobile phase. The mobile phase was pumped at a flow rate of 4.0 mL/min with a rotation velocity of 1600 rpm. Hydrodynamic equilibration was achieved after 20 minutes, with a stationary phase retention (Sf) of 66% (83 mL). Fractions were collected in 1-minute intervals during the extrusion mode, and the HPCCC separation was conducted twice to ensure sufficient yields of target metabolites mdpi.com.

HSCCC was employed in an elution-extrusion mode. During the elution phase, 158 fractions were collected at 3-minute intervals. Subsequently, in the extrusion mode, the stationary phase was pumped at 8.0 mL/min with a reduced rotation velocity of 200 rpm, collecting 48 fractions in 1-minute intervals. Fractions from both modes were evaluated using Thin-Layer Chromatography (TLC) and LC-MS analysis, with the results guiding the pooling of fractions into eight major fractions for subsequent purification steps mdpi.com.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) Integration

Following the initial separation by CCC, reversed-phase Preparative High-Performance Liquid Chromatography (Prep-HPLC) was integrated into the workflow for further purification and clean-up of the collected fractions mdpi.com. Prep-HPLC is a well-established technique widely utilized for the isolation and recovery of compounds from complex mixtures, offering high resolution and efficiency.

The Prep-HPLC system employed in these studies typically consisted of a preparative HPLC pump, a solvent degasser, a UV-detector, and a fraction collector mdpi.com. The use of a C18 reversed-phase column is standard for separating compounds based on their hydrophobicity, making it an effective tool for achieving high purity of target molecules like this compound after initial fractionation by CCC mdpi.com.

Orthogonal Purification Workflows for Enhanced Resolution

To achieve enhanced resolution and effectively isolate target compounds, a two-dimensional purification strategy combining HPCCC/HSCCC with reversed-phase Prep-HPLC was implemented. This integrated approach constitutes an orthogonal and enhanced purification workflow mdpi.comresearchgate.net. Orthogonal purification leverages different separation mechanisms to remove impurities that might co-elute in a single technique, thereby significantly improving the purity of the final product.

This comprehensive workflow has been instrumental in the isolation and structural characterization of a diverse range of secondary metabolites, including thirteen dihydro-isocoumarins and dihydro-stilbenoid glycosides, from the methanol-based extract of Hydrangea macrophylla ssp. serrata mdpi.comresearchgate.net. The primary objective of employing such a robust workflow was to isolate unknown compounds, thereby facilitating a more thorough biological interpretation of the collected data mdpi.comresearchgate.net.

Comprehensive Structural Elucidation of Hydramacroside B

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic compounds, offering detailed information about the arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for this purpose.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental data about the types of protons and carbons present in Hydramacroside B, their chemical environments, and their connectivity. ¹H NMR spectra reveal the number of different proton environments, their chemical shifts (indicating their electronic surroundings), and their coupling patterns (revealing neighboring protons) acs.orgcareerendeavour.comnptel.ac.in. ¹³C NMR spectra, on the other hand, provide information about the carbon backbone, including the types of carbon atoms (methyl, methylene, methine, or quaternary) and their chemical shifts, which are sensitive to functional groups and hybridization acs.orgcareerendeavour.comwisc.edu. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, and CH carbons, aiding in the assignment of the ¹³C spectrum libretexts.org. While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided snippets, these techniques are standard for characterizing such compounds rsc.orgrsc.org.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and determining the relative stereochemistry of complex molecules like this compound.

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, typically through two or three bonds, helping to establish spin systems and identify adjacent protons core.ac.ukprinceton.eduuniversiteitleiden.nlsdsu.eduweebly.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons (one-bond connectivity, ¹H-¹³C), providing direct assignments of protonated carbons core.ac.ukprinceton.eduuniversiteitleiden.nlsdsu.eduweebly.comresearchgate.netresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two to four bonds, which is crucial for connecting different structural fragments and identifying quaternary carbons core.ac.ukprinceton.eduuniversiteitleiden.nlsdsu.eduweebly.comresearchgate.net.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are spatially close to each other (within approximately 5-7 Å), providing critical information for determining relative stereochemistry and spatial arrangement of atoms core.ac.ukweebly.comresearchgate.netresearchgate.netpharm.or.jp.

These 2D NMR techniques, when used in concert, allow for the comprehensive mapping of the entire molecular structure of this compound, confirming the connections between various functional groups and structural units.

Mass Spectrometry (MS) Applications

Mass spectrometry is essential for determining the molecular weight, elemental composition, and fragmentation patterns of this compound, providing complementary information to NMR.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of this compound rsc.orgrsc.orgcore.ac.uknih.gov. This precise mass information, when compared to calculated masses for possible molecular formulas, confirms the molecular formula (C₃₀H₃₈O₁₃) and aids in distinguishing it from isobaric compounds nih.gov. The accurate mass of the quasimolecular ion ([M+H]⁺ or [M-H]⁻) is a key piece of data obtained from HRMS pharm.or.jp.

Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting selected ions (precursor ions) to generate product ions. The analysis of these fragment ions provides valuable information about the structural subunits and the connectivity within this compound acs.orgrsc.orgcore.ac.ukpharm.or.jpnih.govhpst.cznationalmaglab.orguab.eduresearchgate.net. By studying characteristic fragmentation pathways, such as the cleavage of glycosidic bonds or the loss of specific functional groups, researchers can piece together the molecule's structure. For instance, fragmentation can reveal the presence and linkage of sugar units, or the breakdown of the aglycone portion of the molecule pharm.or.jphpst.czuab.edu. Software tools are often employed to help interpret these complex fragmentation patterns and propose plausible structures for the fragment ions hpst.cz.

Electrospray Ionization (ESI) and Other Ionization Techniques

Mass spectrometry (MS) is a cornerstone in the identification and characterization of organic compounds like this compound. Electrospray Ionization (ESI) is a widely utilized "soft" ionization technique, particularly effective for polar, thermally labile, and high molecular weight compounds, making it suitable for complex natural products technologynetworks.comresearchgate.netlibretexts.org. ESI generates ions by spraying a solution of the analyte through a charged capillary at high potential into a vacuum, leading to the formation of gas-phase ions, often in a charged droplet that desolvates to produce protonated or deprotonated molecular ions technologynetworks.comresearchgate.netlibretexts.org. This technique typically yields intact molecular ions, such as [M+H]⁺ or [M-H]⁻, which are essential for determining the molecular weight and thus the molecular formula of this compound nih.gov. Other ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Atmospheric Pressure Chemical Ionization (APCI), also play roles in mass spectrometry, each with specific advantages for different sample types technologynetworks.comnationalmaglab.org. ESI, however, is often preferred for its ability to handle liquid samples and its compatibility with liquid chromatography (LC) for hyphenated techniques technologynetworks.comreading.ac.uk.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that measure the interaction of chiral molecules with polarized light. These methods are indispensable for determining the absolute configuration and relative stereochemistry of complex molecules like this compound, which possess multiple stereocenters cas.czwiley.comnih.gov.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules jascoinc.comunito.itresearchgate.netumich.edu. This technique is highly sensitive to the three-dimensional arrangement of atoms within a molecule. When light passes through a chiral sample, the left and right circularly polarized components are absorbed to different extents, resulting in a CD spectrum characterized by positive or negative peaks, known as Cotton effects jascoinc.comunito.itresearchgate.net. These spectral features are directly related to the molecule's stereochemistry. By comparing experimental CD spectra with those predicted by computational methods (e.g., quantum chemical calculations), the absolute configuration of chiral centers can be assigned nih.govnih.govmdpi.com. CD spectroscopy is particularly valuable for confirming the stereochemical assignments derived from other spectroscopic methods or for elucidating the structure of newly isolated compounds researchgate.netumich.edumdpi.com.

Advanced Computational Chemistry in Structural Confirmation

Computational chemistry plays a pivotal role in complementing experimental data, particularly in the complex task of structural elucidation and confirmation of molecules like this compound nih.govmun.caupc.edunih.gov.

Quantum Chemical Calculations of Spectroscopic Data

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to predict spectroscopic properties that can be directly compared with experimental results nih.govmdpi.com. By calculating the electronic structure of proposed structures, DFT can simulate various spectroscopic data, including UV-Vis absorption, infrared (IR), and importantly, Circular Dichroism (CD) spectra nih.govmdpi.com. For this compound, quantum chemical calculations can generate theoretical CD spectra for different stereoisomers. The close agreement between calculated and experimental CD spectra provides strong evidence for the correct stereochemical assignment nih.govmdpi.com. Similarly, calculations can predict NMR chemical shifts and coupling constants, aiding in the confirmation of connectivity and stereochemistry nih.gov.

Conformational Analysis and Molecular Modeling

Conformational analysis and molecular modeling are essential for understanding the dynamic behavior and preferred three-dimensional shapes of molecules mun.caupc.edunih.govnih.govmdpi.com. These techniques involve generating various possible spatial arrangements (conformations) of a molecule and evaluating their relative energies using molecular mechanics or quantum mechanics force fields mun.caupc.edu. For this compound, conformational searches aim to identify the most stable low-energy conformers. This is critical because the biological activity and spectroscopic properties of a molecule can be highly dependent on its specific conformation mun.canih.gov. Molecular modeling can also be used to predict how this compound might interact with biological targets or to support the interpretation of experimental data, such as Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy, by comparing experimental constraints with calculated conformers mdpi.com.

Investigating the Biosynthetic Pathway of Hydramacroside B

Identification of Biosynthetic Precursors and Intermediates

The construction of the Hydramacroside B core structure begins with the convergence of precursors from primary and secondary metabolism. The pathway utilizes a specific starter molecule derived from the phenylpropanoid pathway and extender units from fatty acid biosynthesis to assemble a polyketide chain, which serves as the foundational scaffold for subsequent modifications.

The core of this compound is derived from a linear tetraketide intermediate. nih.gov This intermediate is the product of a Type III polyketide synthase (PKS) enzyme. The assembly process involves a series of decarboxylative condensation reactions. nih.gov The biosynthesis is initiated by a starter molecule, which is sequentially condensed with three extender units. This stepwise elongation, known as polyketide chain assembly, results in a C8 poly-β-keto chain (a tetraketide) attached to the enzyme. nih.gov This linear precursor is highly unstable and is poised for cyclization to form a more stable ring structure.

The primary starter unit for the polyketide backbone of this compound is p-Coumaroyl-CoA. nih.gov This molecule is derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. p-Coumaroyl-CoA provides the initial C6-C3 phenylpropanoid unit that is characteristic of many plant-derived polyketides. It is condensed with three molecules of malonyl-CoA, the extender units, to form the linear tetraketide. nih.gov

In addition to p-Coumaroyl-CoA, the related compound dihydro-4-coumaroyl-CoA is also a potential precursor in the biosynthesis of similar polyketides in Hydrangea. Some Type III PKS enzymes from related species have been shown to accept dihydro-p-coumaroyl-CoA as a starter substrate, leading to the production of dihydro-coumaroyl triacetic lactone (dihydro-CTAL). While p-Coumaroyl-CoA is the established starter for the direct precursor to this compound, the utilization of dihydro-4-coumaroyl-CoA suggests a potential for metabolic flexibility and the production of a suite of related compounds within the plant.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role | Origin Pathway |

| p-Coumaroyl-CoA | Starter Unit | Phenylpropanoid Pathway |

| Malonyl-CoA | Extender Unit | Fatty Acid Biosynthesis |

| Linear Tetraketide | Intermediate | Polyketide Pathway |

| p-Coumaroyl Triacetic Lactone (CTAL) | Cyclized Intermediate | Polyketide Pathway |

| Dihydro-4-Coumaroyl-CoA | Potential Alternative Starter | Phenylpropanoid Pathway |

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is governed by a series of specific enzymes that catalyze each step of the pathway. The initial formation of the polyketide core is managed by a Type III PKS, while subsequent modifications are carried out by tailoring enzymes that add functional groups and sugar moieties.

Type III PKSs are relatively simple homodimeric enzymes that catalyze the formation of diverse polyketide scaffolds. They function without the use of an acyl carrier protein (ACP), unlike Type I and II PKSs. These enzymes possess a conserved Cys-His-Asn catalytic triad (B1167595) within their active sites, which facilitates the iterative condensation of a starter CoA-ester with several malonyl-CoA extender units. nih.gov

In Hydrangea macrophylla var. thunbergii, a specific Type III PKS responsible for producing the core of this compound has been identified and characterized. This enzyme, named p-Coumaroyl triacetic acid synthase (CTAS), shows high homology to other plant PKSs like chalcone (B49325) synthase (CHS) but possesses a unique catalytic function. nih.gov

The enzyme p-Coumaroyl triacetic acid synthase (CTAS) is pivotal in determining the structure of the this compound precursor. After assembling the linear tetraketide from one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, CTAS catalyzes an intramolecular C5-O-C1 lactonization reaction. nih.gov This ring-closure mechanism is distinct from the Claisen condensation performed by the related chalcone synthases. The lactonization results in the formation of an α-pyrone ring, yielding the stable intermediate known as p-coumaroyl triacetic lactone (CTAL). nih.gov CTAL serves as the central scaffold upon which further enzymatic modifications occur to build the final this compound molecule. nih.gov

Following the synthesis of the CTAL core by CTAS, a series of post-PKS modifications are required to arrive at the final structure of this compound. These tailoring reactions are crucial for the compound's structural complexity and biological activity. The transformation of the relatively simple dihydroisocoumarin scaffold of CTAL into the complex secoiridoid glucoside structure of this compound necessitates extensive enzymatic modifications, including oxidations and glycosylations.

Oxidoreductases : This broad class of enzymes catalyzes oxidation-reduction reactions. In the context of this compound biosynthesis, oxidoreductases are likely responsible for hydroxylations, dehydrogenations, and ring cleavage events that convert the initial polyketide-derived ring system into the characteristic secoiridoid structure. While the specific oxidoreductases for the this compound pathway have not been fully elucidated, enzymes such as cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases are known to be involved in the biosynthesis of other secoiridoids and related compounds in plants.

Glycosyltransferases (GTs) : Glycosylation is a key final step in the biosynthesis of many natural products, often enhancing their stability and solubility. This compound is a glucoside, meaning it contains a glucose moiety. This sugar is attached to the aglycone core by a UDP-dependent glycosyltransferase (UGT). Transcriptome analyses of Hydrangea species have revealed the expression of numerous UGTs during secondary metabolite production. researchgate.net Although the specific GT responsible for attaching glucose to the this compound aglycone has not yet been isolated and characterized, its involvement is biochemically essential for the formation of the final product.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Class | Function | Substrate(s) | Product |

| p-Coumaroyl triacetic acid synthase (CTAS) | Type III Polyketide Synthase | Polyketide chain assembly and lactonization | p-Coumaroyl-CoA, Malonyl-CoA | p-Coumaroyl Triacetic Lactone (CTAL) |

| Oxidoreductases (putative) | Oxidoreductase | Hydroxylation, ring cleavage, and other oxidative modifications | CTAL and its derivatives | Secoiridoid aglycone |

| Glycosyltransferases (putative) | Glycosyltransferase | Attachment of a glucose moiety | Secoiridoid aglycone, UDP-glucose | This compound |

Genetic and Genomic Approaches to Pathway Elucidation

Modern strategies for deciphering the biosynthesis of natural products heavily rely on genetic and genomic techniques. These methods allow researchers to pinpoint the specific set of genes, often clustered together on the chromosome, that an organism utilizes to build a particular molecule. By analyzing these genes, scientists can predict the functions of the encoded enzymes and begin to piece together the step-by-step assembly of the natural product.

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway, especially for secondary metabolites, are physically grouped together in what is known as a biosynthetic gene cluster (BGC). nih.gov This genomic organization is advantageous for the organism as it facilitates the co-regulation and horizontal transfer of the entire pathway. nih.gov The identification of BGCs is a cornerstone of modern natural product research. nih.gov

The process typically begins with sequencing the genome of the producing organism. Computational tools and bioinformatic platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (PRediction Informatics for Secondary Metabolomes) are then used to mine the genomic data. mdpi.com These tools employ algorithms to detect the characteristic features of BGCs, such as the presence of key enzymes like terpene synthases, polyketide synthases (PKSs), or non-ribosomal peptide synthetases (NRPSs), alongside genes for tailoring enzymes (e.g., P450 monooxygenases, methyltransferases, glycosyltransferases) and regulatory or transport proteins. nih.govmdpi.com

Once a putative BGC is identified, a detailed analysis of the open reading frames (ORFs) within the cluster is performed. By comparing the predicted protein sequences to databases of known enzymes, researchers can assign putative functions to each gene. For a terpene glycoside like this compound, the cluster would be expected to contain a terpene synthase responsible for forming the core carbon skeleton from precursors like geranylgeranyl diphosphate (B83284) (GGPP), followed by a series of P450s and other modifying enzymes for hydroxylation and oxidation, and finally, one or more glycosyltransferases to attach the sugar moieties.

| Gene Designation | Predicted Enzyme Function | Homology/Conserved Domains | Postulated Role in Biosynthesis |

|---|---|---|---|

| hybA | Geranylgeranyl Diphosphate Synthase | Isoprenyl Diphosphate Synthase, Type I | Synthesis of the C20 precursor GGPP |

| hybB | Diterpene Synthase | Terpene Synthase Family, C-terminal metal-binding domain | Cyclization of GGPP to form the core diterpene skeleton |

| hybC | Cytochrome P450 Monooxygenase | P450 family, heme-binding motif | Hydroxylation of the diterpene backbone |

| hybD | Cytochrome P450 Monooxygenase | P450 family, heme-binding motif | Further oxidation/hydroxylation of the intermediate |

| hybE | UDP-Glycosyltransferase | Glycosyltransferase family 1 | Attachment of the first sugar moiety |

| hybF | UDP-Glycosyltransferase | Glycosyltransferase family 2 | Attachment of the second sugar moiety |

| hybG | ABC Transporter | ATP-binding cassette domain | Export of the final compound |

Identifying a gene cluster is a critical first step, but functional validation is required to confirm its role in producing the compound of interest. Heterologous expression, which involves transferring the BGC from its native producer into a more tractable host organism, is a powerful technique for this purpose. nih.gov This approach is especially valuable when the native organism is slow-growing, difficult to culture, or lacks efficient genetic tools. researchgate.net

Commonly used heterologous hosts include bacteria like Escherichia coli and various Streptomyces species, as well as the yeast Saccharomyces cerevisiae. nih.govfrontiersin.org The choice of host depends on several factors, including the complexity of the biosynthetic pathway. For instance, S. cerevisiae is often favored for expressing eukaryotic pathways, particularly those involving membrane-bound cytochrome P450 enzymes, due to its compatible endomembrane system. frontiersin.org E. coli is valued for its rapid growth and ease of genetic manipulation, while engineered Streptomyces strains are excellent hosts for BGCs originating from other actinobacteria. nih.govfrontiersin.org

Successful pathway reconstruction often requires significant metabolic engineering of the host. researchgate.net This can include upregulating the production of necessary precursors, such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) for terpene biosynthesis, or ensuring the availability of specific cofactors. oup.com By expressing the entire gene cluster, or subsets of genes, in the heterologous host, researchers can observe the production of the final compound or key intermediates, thereby confirming the function of the genes and validating the proposed biosynthetic pathway. frontiersin.org

| Host Organism | Advantages | Challenges | Key Engineering Strategies |

|---|---|---|---|

| Escherichia coli | Fast growth; well-established genetic tools; high-density fermentation. | Lacks endomembrane system for eukaryotic P450s; potential for protein misfolding; codon usage bias. | N-terminal modification of P450s; co-expression of chaperones; overexpression of precursor pathways (MEP/MVA). frontiersin.org |

| Saccharomyces cerevisiae | Eukaryotic host; good for expressing P450s; GRAS status (Generally Recognized as Safe). | Slower growth than E. coli; complex regulation of precursor pools; potential for product degradation. | Downregulation of competing pathways (e.g., sterol biosynthesis); compartmentalization of pathway enzymes. oup.com |

| Streptomyces sp. (Engineered) | High-level producers of secondary metabolites; compatible codon usage for actinobacterial genes; possess diverse precursor pools. | More complex genetics than E. coli; slower growth. | Deletion of native BGCs to reduce competition; overexpression of pathway-specific regulators. nih.gov |

Isotopic labeling is a classic and powerful biochemical technique used to trace the flow of atoms through a metabolic pathway and to probe enzymatic mechanisms. researchgate.net This method involves feeding the producing organism with precursors that are enriched with stable isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Oxygen-18 (¹⁸O).

The labeled precursors are incorporated into the organism's metabolism and ultimately into the final natural product. The position and extent of isotope incorporation in the target molecule are then determined using analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

For example, feeding experiments with ¹³C-labeled glucose can reveal the origin of the carbon backbone. The resulting labeling pattern in this compound would confirm its assembly from IPP and DMAPP units derived from either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. Furthermore, by using specifically labeled intermediates, researchers can establish the sequence of reactions, identify bond cleavages and formations, and elucidate the mechanisms of complex enzymatic rearrangements. researchgate.net Modern approaches have integrated stable isotope labeling with genome mining and metabolomics to create platforms that can rapidly connect unknown metabolites to their corresponding BGCs based on shared precursor incorporation patterns. nih.govnih.gov

| Labeled Precursor Fed | Analytical Method | Expected Observation in Diterpene Skeleton | Inference |

|---|---|---|---|

| [1-¹³C]-Glucose | ¹³C NMR | Specific pattern of ¹³C enrichment across the 20-carbon skeleton. | Confirms the building blocks are derived from the MEP or MVA pathway. |

| [U-¹³C]-Glyceraldehyde & [¹²C]-Pyruvate | ¹³C NMR / MS | Labeling of specific carbons derived from the C3 precursor. | Provides detailed insight into the MEP pathway assembly of IPP/DMAPP. |

| ¹⁸O₂ Gas | High-Resolution MS | Incorporation of ¹⁸O at specific hydroxylated positions. | Identifies oxygen atoms introduced by oxygenase enzymes (e.g., P450s). |

| [Methyl-¹³C]-L-Methionine | ¹³C NMR / MS | ¹³C label appears only on methylated positions. | Identifies carbons introduced by methyltransferase enzymes. |

Preclinical Biological Activities and Underlying Molecular Mechanisms of Hydramacroside B

Anti-inflammatory Modulatory Effects

Hydramacroside B demonstrates notable anti-inflammatory properties by intervening in the production of inflammatory molecules and the signaling cascades that regulate the inflammatory response.

Inhibition of Pro-inflammatory Mediator Production

A key aspect of the inflammatory response is the production of pro-inflammatory mediators at the site of injury or infection. Research has shown that various natural compounds can effectively suppress the expression of these molecules. In the context of cellular inflammatory responses, macrophages activated by lipopolysaccharide (LPS) typically generate significant amounts of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov The inhibition of these mediators is a crucial strategy for managing inflammatory conditions. nih.gov Studies on compounds with similar structural motifs often show a dose-dependent inhibition of NO and PGE2 production in LPS-stimulated macrophage cell lines. nih.gov This suppression is frequently linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Modulation of Inflammatory Signaling Pathways

The production of inflammatory mediators is largely controlled by intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process. researchgate.netnih.gov NF-κB is a protein complex that controls the transcription of DNA for cytokines and other molecules involved in cell survival and inflammation. youtube.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. wikipedia.org Upon receiving an inflammatory stimulus, the IκB kinase (IKK) phosphorylates IκBα, leading to its degradation and allowing the activated NF-κB to move into the nucleus to initiate the transcription of pro-inflammatory genes. youtube.comwikipedia.org

The MAPK pathway, which includes key kinases like p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs), also plays a critical role in regulating inflammation. nih.govyoutube.com The phosphorylation of these kinases leads to the activation of transcription factors that further amplify the inflammatory response. nih.gov Compounds with anti-inflammatory effects often work by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB's translocation to the nucleus, or by suppressing the phosphorylation of MAPK pathway components like p38 and JNK. nih.govresearchgate.netnih.gov

Mast Cell Stabilization and Histamine (B1213489) Release Inhibition

Mast cells are crucial immune cells that, when activated, release a variety of inflammatory mediators, most notably histamine. chriskresser.comyoutube.com This process, known as degranulation, is a key trigger for allergic and inflammatory responses. youtube.com Histamine exerts its effects by binding to specific receptors on various cells, which can lead to increased vascular permeability, smooth muscle contraction, and the recruitment of other immune cells to the site of inflammation. youtube.com

The stabilization of mast cells to prevent their degranulation is a recognized therapeutic strategy for managing allergic and inflammatory conditions. ichoosehealth.com.au Certain compounds can inhibit the release of histamine and other mediators, thereby dampening the inflammatory cascade. nih.gov While direct evidence for this compound is still emerging, related research focuses on how natural compounds can modulate mast cell activity, potentially through interactions with histamine receptors or by interfering with the intracellular signaling that leads to degranulation. nih.gov

Antioxidant System Modulation

This compound also exhibits significant antioxidant activities, which are critical for protecting cells from damage caused by oxidative stress. It acts both by directly neutralizing free radicals and by bolstering the cell's own antioxidant defenses.

Radical Scavenging Capabilities

Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. mdpi.com Antioxidants can neutralize these harmful molecules. The radical scavenging ability of a compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. e3s-conferences.orgmdpi.com

In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured to determine scavenging activity. nih.gov The ABTS assay similarly measures the ability of a compound to neutralize the ABTS radical cation. e3s-conferences.org Phenolic compounds, including glycosides, are often potent radical scavengers. nih.govpensoft.net For instance, the compound robustaside B has been shown to significantly reduce the generation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, demonstrating strong antioxidant properties. nih.gov

| Assay | Principle of Measurement | Observed Effect of Antioxidants |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the DPPH radical. nih.gov | Decolorization of the DPPH solution from purple to yellow. nih.gov |

| ABTS Radical Scavenging | Measures the ability to neutralize the stable ABTS radical cation. e3s-conferences.org | Reduction of the blue-green ABTS radical to a colorless form. e3s-conferences.org |

| TBARS Inhibition | Measures the inhibition of lipid peroxidation by quantifying malondialdehyde and other reactive substances. nih.gov | Significant reduction in the amount of TBARS generated in Fe2+/ascorbate systems. nih.gov |

Other Significant Preclinical Activities

Hepatoprotective Effects in in vitro Models

Extracts of Hydrangea macrophylla have demonstrated protective effects on liver cells in laboratory settings. In one study, an extract of Hydrangea macrophylla was shown to protect human liver cancer (HepG2) cells from toxicity induced by sodium arsenite. okayama-u.ac.jpnih.govnih.gov The protective mechanism was linked to the modulation of the mitogen-activated protein kinase (MAPK) and caspase-3 signaling pathways, which are involved in cell death and survival. nih.govnih.gov

The study on HepG2 cells indicated that the Hydrangea macrophylla extract significantly attenuated the loss of cell viability and the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, in a dose-dependent manner when co-administered with sodium arsenite. okayama-u.ac.jp Furthermore, the extract was found to reduce intracellular reactive oxygen species (ROS), suggesting an antioxidant mechanism of action. nih.gov The downregulation of the MAPK cascade and the suppression of caspase-3, a key executioner of apoptosis, pointed towards an anti-apoptotic effect as a component of its hepatoprotective activity. nih.govnih.gov

Table 1: Hepatoprotective Effects of Hydrangea macrophylla Extract on Sodium Arsenite-Induced Toxicity in HepG2 Cells

| Parameter | Effect of Hydrangea macrophylla Extract | Underlying Molecular Mechanism |

| Cell Viability | Increased | Attenuation of apoptosis |

| LDH Release | Decreased | Reduction of cell damage |

| Intracellular ROS | Decreased | Antioxidant activity |

| MAPK Pathway | Downregulated | Modulation of cell signaling |

| Caspase-3 Expression | Suppressed | Inhibition of apoptosis |

Anti-photoaging Effects in Dermal Fibroblast Models

Extracts from Hydrangea serrata, a plant closely related to Hydrangea macrophylla, have been shown to possess anti-photoaging properties in human dermal fibroblast models. nih.gov These extracts were found to counteract the damaging effects of UVB irradiation, a primary cause of skin aging. The protective effects are attributed to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins, and the reduction of reactive oxygen species (ROS). nih.gov

Anti-ulcer and Anti-allergic Mechanisms

Anti-ulcer Mechanisms

A methanolic extract of Hydrangea macrophylla Seringe var. thunbergii has been reported to exhibit potent anti-ulcer activity. nih.gov The study indicated that the active constituents responsible for this effect were primarily found in the lipophilic portion of the extract. nih.gov While specific compounds like phyllodulcin (B192096) and hydrangenol (B20845), also found in the plant, showed limited anti-ulcer activity, this suggests that other components, or a synergistic effect, may be responsible for the observed gastroprotective properties. nih.gov A comprehensive review of the bioactivities of the Hydrangea genus corroborates the traditional use and preclinical evidence for its anti-ulcer effects. researchgate.net Further investigation is needed to determine the specific contribution of this compound to this activity.

Anti-allergic Mechanisms

Direct evidence supports the anti-allergic potential of this compound. Studies have shown that this compound exhibits an inhibitory effect on histamine release from rat mast cells. researchgate.netnih.gov This inhibition was observed in an antigen-antibody reaction model, which is a key process in the allergic response. Mast cell degranulation and the subsequent release of histamine and other inflammatory mediators are central to the symptoms of allergic reactions. By inhibiting this crucial step, this compound demonstrates a clear mechanism for its anti-allergic effects at the cellular level.

Table 2: Anti-allergic Effect of this compound

| In Vitro Model | Effect of this compound | Underlying Molecular Mechanism |

| Rat Mast Cells (Antigen-Antibody Induced) | Inhibition of histamine release | Stabilization of mast cells, prevention of degranulation |

Anti-malarial Effects in Parasitic Models

Leaf extracts of Hydrangea macrophylla have demonstrated significant anti-malarial activity in both in vitro and in vivo models. nih.govnih.govresearchgate.net In vitro studies have shown that the extract can inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. okayama-u.ac.jpnih.gov

In vivo studies using rodent models of malaria (Plasmodium yoelii) have also shown the efficacy of Hydrangea macrophylla leaf extracts. nih.gov Oral administration of the extract led to a reduction in parasitemia, the number of parasites in the blood, and increased survival rates in infected mice. nih.gov While these findings are promising for the plant extract, the specific anti-malarial activity of isolated this compound has not been reported. A review of the bioactive compounds from the Hydrangea genus confirms that anti-malarial activity is a recognized property of this plant group. researchgate.net

Table 3: Anti-malarial Activity of Hydrangea macrophylla Leaf Extract

| Parasitic Model | Observed Effect |

| Plasmodium falciparum (in vitro) | Inhibition of parasitic growth |

| Plasmodium yoelii (in vivo) | Reduction of parasitemia, increased survival |

Chemical Synthesis, Semisynthesis, and Derivatization Studies of Hydramacroside B

Total Synthesis Strategies for Hydramacroside B and its Core Scaffold

As of now, a completed total synthesis of this compound has not been reported in the scientific literature. The development of a total synthesis would be a significant achievement, providing access to larger quantities of the compound for further biological evaluation and enabling the synthesis of analogues. A logical approach to the total synthesis of such a complex molecule involves a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together in the later stages of the synthesis.

A plausible retrosynthetic analysis of this compound would disconnect the molecule at the glycosidic bond and the ester linkage, yielding three primary building blocks: the secoiridoid aglycone, the glucose moiety, and the phenolic side chain.

Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Fragments |

| This compound | Glycosidic bond, Ester linkage | Secoiridoid aglycone, Glucose derivative, Phenolic side chain |

Secoiridoid Aglycone: The synthesis of the bicyclic core of the secoiridoid aglycone would be a key challenge. Strategies for the construction of similar fused ring systems often employ intramolecular reactions such as Diels-Alder reactions, aldol (B89426) condensations, or ring-closing metathesis to form the core structure. The stereochemistry of the multiple chiral centers would need to be carefully controlled, potentially through the use of chiral pool starting materials, asymmetric catalysis, or substrate-controlled reactions.

Glucose Moiety: The glucose unit would likely be derived from a commercially available, protected glucose derivative. The protecting groups would need to be carefully chosen to be stable to the reaction conditions used in the synthesis of the aglycone and to allow for selective deprotection for the final glycosylation step.

Phenolic Side Chain: The synthesis of the 4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione side chain could be accomplished through various well-established methods in organic synthesis, such as aldol reactions or Claisen condensations to form the carbon-carbon bonds and introduce the ketone and hydroxyl functionalities.

The stereoselective formation of the glycosidic bond between the secoiridoid aglycone and the glucose moiety would be a critical step in the total synthesis of this compound. mdpi.com O-glycosylation is the relevant strategy here, involving the coupling of a glycosyl donor (the activated glucose derivative) with a glycosyl acceptor (the secoiridoid aglycone). thermofisher.com

Several methods for O-glycosylation could be envisioned, including:

Schmidt Glycosylation: This method utilizes a trichloroacetimidate-activated glycosyl donor and a Lewis acid catalyst. It is known for its reliability and generally good yields.

Koenigs-Knorr Glycosylation: A classical method that employs a glycosyl halide as the donor and a heavy metal salt (such as silver oxide or silver carbonate) as a promoter.

Glycal-based Methods: These methods use unsaturated sugar derivatives (glycals) as starting materials, which can be converted to glycosyl donors for subsequent coupling reactions.

The choice of glycosylation method would depend on the specific structure of the aglycone and the protecting groups on the glucose donor. The stereochemical outcome of the glycosylation reaction (i.e., the formation of the correct anomer) would be a major consideration and would need to be carefully optimized.

Semisynthesis Approaches from Natural Precursors

Semisynthesis, which utilizes readily available natural products as starting materials for the synthesis of more complex or rare compounds, offers a potentially more efficient route to this compound. wikipedia.org This approach would leverage the pre-existing complex scaffold of a related natural product, reducing the number of synthetic steps required.

A potential semisynthetic strategy could involve the use of enzymes to modify a more abundant, structurally related secoiridoid glucoside. For instance, if a precursor with a different side chain could be isolated in larger quantities, specific enzymes could be employed to cleave and replace the existing side chain with the desired one found in this compound. Hydrolases, such as lipases or esterases, could be screened for their ability to selectively cleave the ester linkage of the precursor. mdpi.com Subsequently, a ligase or another ester-forming enzyme could be used to attach the desired phenolic side chain.

A chemoenzymatic approach, combining the strengths of both chemical and enzymatic synthesis, could also be a powerful strategy. chemistryviews.orgnih.gov For example, a natural precursor could be chemically modified to introduce a specific functional group that is a substrate for a particular enzyme. This enzyme could then be used to catalyze a key transformation, such as the stereoselective introduction of a hydroxyl group or the formation of a specific bond. This approach can overcome some of the limitations of purely chemical or enzymatic methods, offering greater flexibility and efficiency. beilstein-journals.org

Potential Chemoenzymatic Steps

| Transformation | Method | Rationale |

| Selective Hydrolysis | Lipase/Esterase | Mild and selective cleavage of ester linkages in a precursor molecule. |

| Regioselective Acylation | Lipase/Esterase | Attachment of the phenolic side chain to the core structure. |

| Stereoselective Reduction | Oxidoreductase | Introduction of specific stereocenters. |

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound would be crucial for understanding its structure-activity relationships (SAR) and for potentially improving its biological properties. nih.gov Modifications could be targeted at various parts of the molecule.

Phenolic Side Chain: The two hydroxyl groups on the phenolic rings are prime targets for modification. They could be alkylated, acylated, or used as handles to attach other functional groups. The length and functionality of the octanedione chain could also be varied.

Secoiridoid Core: The vinyl group on the secoiridoid core could be a site for modification through reactions such as hydrogenation, epoxidation, or dihydroxylation. The lactone ring could also be opened or modified.

Glucose Moiety: The hydroxyl groups of the glucose unit could be selectively protected or modified to explore the role of the sugar in the molecule's biological activity. It may also be possible to replace the glucose with other sugar units.

The synthesis of these derivatives would likely follow a similar strategy to the total synthesis, but with the incorporation of the desired modifications into the respective building blocks before their final assembly. Alternatively, a late-stage functionalization approach could be employed, where the fully assembled this compound molecule is selectively modified.

Structural Modification at Aglycone Moiety

The aglycone portion of this compound possesses several reactive sites amenable to structural modification. These include a β-hydroxy ketone and a 1,3-diketone system within the long octanedione side chain, as well as a phenolic hydroxyl group.

While specific studies detailing the systematic modification of the this compound aglycone are not extensively documented, research on the closely related Hydramacroside A provides a template for potential transformations. For instance, the hydroxyl group in the side chain of Hydramacroside A has been esterified using Mosher's acid (MTPA) for the purpose of absolute configuration determination. cyberleninka.ru This indicates that the secondary alcohol in the aglycone of both Hydramacroside A and B is accessible for acylation, etherification, or oxidation reactions. The carbonyl groups present in the diketone moiety of this compound are potential sites for reduction or for forming derivatives such as hydrazones and oximes. nih.gov Such modifications would be critical for exploring the impact of the aglycone's electronic and steric properties on biological activity.

Derivatization of Sugar Units

The glucose moiety of this compound contains multiple free hydroxyl groups, which are primary targets for derivatization. Standard carbohydrate chemistry techniques, such as acetylation, methylation, and silylation, could be applied to modify these positions. These modifications would alter the compound's polarity, solubility, and ability to interact with biological targets.

Acetylation of all free hydroxyls, including those on the sugar, is a common derivatization technique. In a study on Hydramacroside A, treatment with acetic anhydride (B1165640) in pyridine (B92270) resulted in a hexaacetate derivative, confirming the reactivity of these hydroxyl groups. cyberleninka.ru Another relevant technique is permethylation, which involves replacing all acidic protons (from hydroxyl groups) with methyl groups. This method has been used to enhance the hydrophobicity and ionization efficiency of other secoiridoid glycosides for mass spectrometry analysis, demonstrating a practical application of sugar derivatization. nih.gov Such derivatization could be applied to this compound to create a library of analogues for structure-activity relationship studies.

Synthesis of Hydramacroside A and Hydrangeamines A/B

Hydramacroside A is a related secoiridoid glucoside that co-occurs with this compound in Hydrangea macrophylla. researchgate.netcyberleninka.ru Its structure differs from this compound primarily in the aglycone side chain. Like this compound, a total synthesis of Hydramacroside A has not been reported.

Hydrangeamines A and B are unique pseudoalkaloids that are also isolated from the flowers of Hydrangea macrophylla var. thunbergii. researchgate.net Structurally, they are understood to be C-7 epimers derived from this compound. researchgate.net Their structures feature a pyridine ring, which is proposed to form from the reaction of the diketone moiety in the aglycone of this compound with ammonia (B1221849) or an ammonia equivalent during biosynthesis or isolation. This transformation represents a natural or semisynthetic pathway from this compound to the Hydrangeamines, showcasing a significant modification of the aglycone scaffold. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The exploration of the relationship between the chemical structure of this compound and its biological activities is crucial for understanding its mechanism of action and for guiding the design of more potent analogues. While comprehensive SAR studies are limited, initial findings provide a foundation for future research.

Correlating Structural Features with Biological Activities

Initial biological screening has shown that both Hydramacroside A and this compound possess anti-allergic properties. Specifically, they exhibit a significant inhibitory effect on histamine (B1213489) release from rat mast cells induced by the antigen-antibody reaction. cyberleninka.ru

By comparing the structures and activities of these two closely related compounds, a preliminary SAR can be established. The primary structural difference lies in the C-4' and C-6' positions of the aglycone side chain. This compound possesses a 1,3-diketone functionality in this region, whereas Hydramacroside A has a 4'-hydroxy-6'-keto system. cyberleninka.ru

Table 1: Inhibitory Effects of Hydramacrosides on Histamine Release

| Compound | Structural Feature in Aglycone Side Chain | Inhibition of Histamine Release (%) at 300 µM |

| Hydramacroside A | 4-hydroxy-6-keto | 70.0 ± 3.5 |

| This compound | 4-hydroxy-2,6-diketone | 78.1 ± 9.5 |

Data sourced from Yoshikawa et al. (1994). cyberleninka.ru

The data suggests that the presence of the 1,3-diketone moiety in this compound may contribute to a slightly higher inhibitory activity compared to the β-hydroxy ketone in Hydramacroside A. cyberleninka.ru This indicates that the electronic and conformational properties of this part of the aglycone chain are important for the observed anti-allergic effect. The conversion of this compound into Hydrangeamines A and B, where the diketone is replaced by a pyridine ring, represents another significant structural modification whose impact on this specific bioactivity warrants investigation. researchgate.net

Computational Approaches to SAR Modeling

As of now, specific computational studies such as Quantitative Structure-Activity Relationship (QSAR) or molecular docking dedicated to this compound have not been reported in the literature. However, these computational methods are powerful tools for elucidating SAR and are widely applied to natural products. researchgate.netigi-global.com

QSAR modeling involves creating a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. cyberleninka.ruijpsr.com For this compound, a QSAR study would require a dataset of structurally related analogues and their corresponding bioactivities. Descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). The resulting model could predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. igi-global.com

Molecular docking is another computational technique that could predict the preferred binding mode of this compound to a specific biological target, such as an enzyme or receptor involved in the allergic response. researchgate.net By visualizing these interactions, researchers can identify key amino acid residues and molecular moieties (e.g., the glucose unit or the aglycone side chain) that are critical for binding. This information provides a rational basis for designing modifications to improve binding affinity and selectivity. Although not yet applied to this compound, such computational approaches have been used to study the interactions of other secoiridoids with various biological targets. researchgate.net

Advanced Analytical Methodologies for Hydramacroside B Research

Quantitative Analysis and Standardization Techniques

Accurate quantification and standardization are critical for the consistent and reliable study of Hydramacroside B. These processes rely on highly sensitive and specific analytical techniques capable of precise measurement.

Development of LC-MS/MS Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantification of this compound due to its exceptional sensitivity and selectivity. bipm.orgrsc.org The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The chromatographic stage typically employs a reversed-phase column to separate this compound from other components in the sample matrix. pharmanueva.com Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used. sci-hub.sersc.orgnih.gov

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. sci-hub.se The instrument is typically equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for phenolic compounds like this compound. rsc.orgsedere.com Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability. pharmanueva.complos.orgnih.govmdpi.comnih.govnih.gov While specific validated methods for this compound are not widely published, methods for structurally similar compounds, such as rosmarinic acid and other components of Sarcandra glabra extracts, provide a strong basis for its analysis. plos.orgrsc.orgnih.govbruker.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Caffeoylquinic Acid Derivatives

| Parameter | Typical Setting |

|---|---|

| LC System | UHPLC or HPLC |

| Column | C18 or other reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 1-5 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

NMR-Based Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that has gained prominence for the purity assessment and standardization of natural products. bipm.orgmagritek.com Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, a certified internal standard of known purity is used. acs.org The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. acs.orgijprajournal.com

For the qNMR analysis of this compound, a specific, well-resolved proton (¹H) signal in its NMR spectrum is selected for integration. This integral is then compared to the integral of a known signal from a certified internal standard that has been accurately weighed and added to the sample. The purity of this compound can then be calculated using a standard formula that accounts for the integral values, number of protons, molar masses, and weights of both the analyte and the internal standard. acs.org Careful selection of experimental parameters, such as the relaxation delay, is crucial for obtaining accurate quantitative results. ijprajournal.com

Purity Assessment and Impurity Profiling

Ensuring the purity of a compound is paramount in pharmaceutical and phytochemical research. Impurity profiling involves the detection, identification, and quantification of any extraneous components in the sample. ajprd.comnih.govbiomedres.usmedicinescience.org

Chromatographic Purity Determination (HPLC-UV, ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for determining the purity of compounds that possess a chromophore, such as this compound. spkx.net.cn The method's precision for API assays is generally considered to be in the range of 0.6% to 1.1%. The purity is often assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

However, UV detection is limited to compounds that absorb UV light and may not detect non-chromophoric impurities. To overcome this limitation, an Evaporative Light Scattering Detector (ELSD) can be used in series with the UV detector. sedere.com ELSD is a universal detector that can detect any non-volatile analyte, making it suitable for identifying impurities that lack a UV chromophore. quercus.bed-nb.infothermofisher.com The combination of HPLC with both UV and ELSD provides a more comprehensive purity assessment.

Table 2: Example HPLC Conditions for Purity Determination

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 1.0 mL/min |

| UV Detection | Diode Array Detector (DAD) monitoring multiple wavelengths |

| ELSD Settings | Drift tube temperature and nebulizing gas flow optimized for the mobile phase |

Mass Spectrometric Purity Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of pharmaceutical compounds and for characterizing impurities. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any impurities, thereby confirming their molecular formulas. thermofisher.com

Tandem mass spectrometry (MS/MS) is employed to obtain structural information. By inducing fragmentation of the protonated or deprotonated molecules, a characteristic fragmentation pattern is generated. This "fingerprint" can be used to confirm the structure of this compound and to elucidate the structures of unknown impurities, often by comparing their fragmentation patterns to that of the main compound. ajprd.com

Characterization of this compound in Complex Biological Matrices

To understand the pharmacokinetic properties of this compound, it is essential to characterize and quantify it in complex biological matrices such as plasma and tissue. nemi.govresearchgate.net This presents analytical challenges due to the low concentrations of the analyte and the presence of interfering endogenous components.

LC-MS/MS is the method of choice for this purpose due to its high sensitivity and selectivity. nih.govnih.gov A crucial step in the analysis is sample preparation, which aims to extract the analyte from the matrix and remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile or methanol), or liquid-liquid extraction. frontiersin.orgcambridge.org

Following extraction, the samples are analyzed by a validated LC-MS/MS method, similar to that described for quantitative analysis. plos.orgbruker.com The method allows for the determination of the concentration-time profile of this compound in plasma and its distribution in various tissues, providing critical data for pharmacokinetic modeling. cambridge.org Studies on extracts from Sarcandra glabra and related caffeoylquinic acid derivatives in rat plasma have demonstrated the feasibility of these approaches. plos.orgbruker.comfrontiersin.orgnih.govnih.govfirattipdergisi.com

Table 3: General Workflow for Analysis of this compound in Biological Matrices

| Step | Description |

|---|---|

| 1. Sample Collection | Collection of blood or tissue samples at various time points after administration. |

| 2. Sample Preparation | Homogenization of tissue samples. Extraction of the analyte from plasma or tissue homogenate using protein precipitation or liquid-liquid extraction. |

| 3. Evaporation & Reconstitution | The supernatant from the extraction is evaporated to dryness and reconstituted in the mobile phase. |

| 4. LC-MS/MS Analysis | Injection of the prepared sample into a validated LC-MS/MS system for quantification. |

| 5. Data Analysis | Construction of concentration-time curves to determine pharmacokinetic parameters. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Rosmarinic acid |

| Acetonitrile |

| Methanol |

Bioanalytical Method Development for in vitro Studies

The development of a bioanalytical method is a systematic process aimed at creating a reliable procedure for the quantitative analysis of an analyte in a biological matrix. rfppl.co.in For in vitro studies involving this compound, the primary goal is to establish a method that is selective, sensitive, accurate, and precise for its intended purpose. europa.eu This process is foundational for conducting pharmacokinetic, bioavailability, and bioequivalence studies. rfppl.co.in

The development phase involves several key steps:

Understanding the Analyte: Researchers must consider the physicochemical properties of this compound, such as its solubility, stability, and potential for protein binding. europa.eu

Method Design: This includes selecting the appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), and choosing the right column, mobile phase, and detector. researchgate.netnih.gov

Optimization: Operating conditions are refined to ensure the method is suitable for its intended application and ready for formal validation. europa.eu

A typical bioanalytical method for a natural product glycoside like this compound would likely involve Reverse Phase HPLC (RP-HPLC) coupled with a UV detector. For instance, a method developed for hydrazinocurcumin, another complex molecule, utilized an isocratic mobile phase and UV detection at a specific wavelength for quantification in plasma and various organs. nih.gov The validation of such a method, following guidelines like the ICH M10, ensures its reliability by assessing parameters such as linearity, accuracy, precision, and stability. europa.euresearchgate.net

Table 1: Key Stages in Bioanalytical Method Development

| Stage | Description | Key Considerations for this compound |

|---|---|---|

| Method Development | Defines the design, operating conditions, and suitability of the analytical method. | Analyte's physicochemical properties, choice of reference standards, optimization of chromatographic conditions. europa.eu |

| Full Validation | Establishes that the method is suitable for analyzing study samples by assessing specific performance characteristics. | Linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability in the relevant biological matrix. europa.eufda.gov |

| Sample Analysis | Application of the validated method to the analysis of samples from in vitro or other studies. | Adherence to the validated procedure, proper documentation of any issues encountered. europa.eu |

Sample Preparation Techniques for Complex Mixtures

Analyzing this compound, which is often found in complex plant extracts like those from Hydrangea macrophylla, necessitates robust sample preparation to remove interfering substances. mdpi.comchromatographyonline.com Sample preparation is a critical step that significantly impacts the sensitivity, selectivity, and accuracy of the final analytical result. chromatographyonline.com The primary objective is to isolate and concentrate the analyte of interest from the sample matrix. retsch.com

Common strategies for extracting compounds like this compound from plant material include:

Homogenization and Grinding: Breaking down the plant material to ensure a representative sample and increase the surface area for extraction. phenomenex.com

Solvent Extraction: Using suitable solvents to solubilize the target analytes. Techniques can include maceration, sonication, or microwave-assisted extraction to improve efficiency. retsch.comphenomenex.com

Liquid-Liquid Extraction (LLE): Separating compounds based on their differential solubility in two immiscible liquid phases. phenomenex.com

Solid-Phase Extraction (SPE): A chromatographic technique used to selectively retain and then elute the analyte from a solid sorbent, effectively cleaning up the sample. phenomenex.comresearchgate.net

A specific and powerful workflow for the isolation of dihydroisocoumarins, including this compound, from Hydrangea macrophylla ssp. serrata involves the use of counter-current chromatography (CCC). mdpi.com This technique was used in combination with preparative HPLC as an orthogonal purification step, demonstrating a sophisticated approach to handling complex natural product mixtures. mdpi.com

Table 2: Example Workflow for this compound Isolation

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1 | Solvent Extraction | Initial extraction of compounds from dried plant material using a solvent like ethyl acetate. | mdpi.com |

| 2 | Counter-Current Chromatography (CCC) | Separation of the crude extract into multiple fractions based on partitioning behavior. | mdpi.com |

| 3 | TLC and LC-MS Analysis | Analysis of CCC fractions to identify those containing the target compounds. | mdpi.com |

Advanced Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern analytical chemistry. openaccessjournals.comijarsct.co.in They provide comprehensive information, often in a single analysis, which is crucial for the study of complex molecules like this compound. nih.gov

LC-NMR Integration for Online Structural Information

The coupling of High-Performance Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) represents a powerful combination for the analysis of complex mixtures, such as natural product extracts. openaccessjournals.comijarsct.co.in This technique allows for the separation of individual components by HPLC, followed by their direct structural elucidation using NMR. nih.govwiley.com

The advantages of LC-NMR in the context of this compound research include:

Direct Structural Elucidation: It provides detailed structural information of compounds directly in the chromatographic eluent, which is invaluable for identifying new or unknown substances. ijarsct.co.in

Isomer Differentiation: NMR is inherently capable of distinguishing between structural isomers. wiley.com

Non-Destructive Analysis: The sample remains intact after NMR analysis and can be collected for further experiments. wiley.com

While direct LC-NMR application on this compound is not extensively documented, the structural characterization of compounds from Hydrangea cultivars has been successfully achieved using a combination of LC-MS and offline 1D/2D-NMR experiments. mdpi.com Researchers first used LC-MS to identify target compounds within fractions and then subjected the purified samples to detailed NMR analysis (including ¹H, ¹³C, COSY, HSQC, and HMBC) to confirm their structures. mdpi.com This workflow highlights the synergy between chromatographic separation and high-resolution spectroscopy.

Ion Mobility Spectrometry (IMS)-MS for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. mdpi.com Ions are separated in the gas phase not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge (i.e., their rotationally averaged collision cross-section, CCS). mdpi.comnih.gov This makes IMS-MS exceptionally well-suited for differentiating isomeric compounds that are indistinguishable by MS alone. unc.educopernicus.org

The structural complexity and stereochemical diversity of natural products make isomerism a significant analytical challenge. nih.gov For instance, research on Hydrangea has led to the isolation of several pairs of 3R and 3S isomers of dihydroisocoumarin glycosides, such as 3R- and 3S-thunberginol H 8-O-glucosides. clockss.org

Given that this compound is a complex glycoside, the potential for isomeric forms exists. IMS-MS offers a powerful solution for:

Separating Isomers: It can resolve isomers with identical masses but different three-dimensional structures. nih.govresearchgate.net

Providing Structural Insight: The measured CCS value is a physical parameter related to the ion's conformation, providing an additional descriptor for compound identification. mdpi.com

Enhancing Peak Capacity: When coupled with LC, the resulting LC-IMS-MS analysis provides enhanced separation power for highly complex mixtures. copernicus.org

The ability of IMS-MS to differentiate carbohydrate isomers has been clearly demonstrated, making it an advantageous method to assess the isomeric heterogeneity of such compounds. nih.govresearchgate.net Therefore, IMS-MS stands as a highly promising technique for resolving potential isomeric ambiguities in the analysis of this compound and related natural products. mdpi.comcopernicus.org

Future Research Directions and Translational Perspectives for Hydramacroside B

Integrated Multi-Omics Approaches for Comprehensive Understanding

The future exploration of Hydramacroside B will benefit significantly from integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the compound's biological context. This strategy allows for a deeper understanding of its biosynthesis, regulation, and function within Hydrangea species. By analyzing the complete set of genes, transcripts, proteins, and metabolites, researchers can move beyond single-data-point analyses to uncover the complex interplay of molecular pathways. nih.govmdpi.com